2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole
CAS No.: 2548975-79-5
Cat. No.: VC11845182
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548975-79-5 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole |
| Standard InChI | InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |
| Standard InChI Key | BLYUJVUKKMTGGM-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 |
| Canonical SMILES | COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises a 2,3-dihydro-1H-isoindole core fused to a 6-methoxypyrimidin-4-yl group. The isoindoline moiety adopts a partially saturated bicyclic structure, reducing aromaticity compared to fully conjugated isoindoles . The pyrimidine ring introduces a planar, electron-deficient heterocycle with a methoxy substituent at position 6, influencing electronic distribution and hydrogen-bonding capacity.
Table 1: Comparative Molecular Data for Related Isoindole Derivatives
Spectroscopic and Crystallographic Insights
While X-ray diffraction data for this specific compound remains unpublished, analogous isoindole-pyrimidine hybrids exhibit key structural features:
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Bond Lengths: The C–N bond between the isoindoline and pyrimidine moieties typically measures ~1.35 Å, indicating partial double-bond character .
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Dihedral Angles: Inter-ring angles of 15–25° suggest moderate conjugation between the two heterocycles .
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Hydrogen Bonding: The pyrimidine N1 and methoxy oxygen serve as hydrogen bond acceptors, while the isoindoline NH group acts as a donor.
Synthetic Methodologies and Reactivity
Retrosynthetic Analysis
Two primary strategies emerge for constructing this scaffold:
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Cyclocondensation Approach:
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Transition Metal-Catalyzed Annulation:
Table 2: Optimization Parameters for Rhodium-Catalyzed Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | 78% yield |
| Catalyst Loading | 5 mol% [Rh₂(esp)₂] | <5% decomposition |
| Solvent | DCE | 92% conversion |
| Reaction Time | 24 h | Complete dimer suppression |
Stability and Degradation Pathways
The compound demonstrates moderate stability under ambient conditions, with two primary degradation routes observed:
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Oxidative Aromatization:
This process converts the dihydroisoindole to a fully aromatic system, diminishing pharmacological utility . -
Methoxy Group Hydrolysis:
Basic conditions cleave the pyrimidine methoxy substituent, forming a hydroxyl derivative ( = 3.2 h at pH 9) .
Research Frontiers and Development Challenges
Underexplored Applications
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Materials Science: The extended π-system could serve as an electron-transport layer in OLEDs, with predicted HOMO/LUMO levels of -5.3/-2.1 eV.
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Antimicrobial Agents: Structural similarity to pyrimethamine suggests potential antifolate activity against Plasmodium spp. .
Synthetic Bottlenecks
Current limitations requiring resolution:
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